LY341495
CAS No.: 201943-63-7
Cat. No.: VC0534068
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201943-63-7 |
---|---|
Molecular Formula | C20H19NO5 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1 |
Standard InChI Key | VLZBRVJVCCNPRJ-UKEAJUSLSA-N |
Isomeric SMILES | C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
SMILES | C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Canonical SMILES | C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Receptor Selectivity
LY341495 demonstrates exceptional selectivity across mGlu receptor subtypes, a feature first characterized in recombinant receptor assays. At group II receptors, it antagonizes mGlu2 and mGlu3 with half-maximal inhibitory concentrations (IC<sub>50</sub>) of 21 nM and 14 nM, respectively . This potency surpasses earlier antagonists by two orders of magnitude, enabling precise modulation of glutamatergic signaling in vivo .
Comparative Potency Across mGlu Subtypes
The compound’s selectivity profile follows the hierarchy:
mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4 . Key IC<sub>50</sub> values include:
Receptor Subtype | IC<sub>50</sub> | Functional Assay |
---|---|---|
mGlu2 | 21 nM | cAMP inhibition |
mGlu3 | 14 nM | cAMP inhibition |
mGlu8 | 0.17 µM | L-AP4 response |
mGlu7 | 0.99 µM | L-AP4 response |
mGlu1a | 7.8 µM | PI hydrolysis |
mGlu5a | 8.2 µM | PI hydrolysis |
Data derived from recombinant human receptors expressed in RGT cells .
At micromolar concentrations, LY341495 also inhibits group I receptors (mGlu1a and mGlu5a), though this effect is considered secondary to its primary group II/III activity . Notably, it exhibits negligible affinity for ionotropic glutamate receptors (NMDA, AMPA, kainate), ensuring specificity in complex neuronal environments .
Chemical Properties and Structural Characteristics
LY341495 [(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid] is a cyclopropane-derived amino acid derivative with a molecular weight of 353.37 g/mol . Its disodium salt formulation (MW 397.33 g/mol) enhances solubility for in vivo applications, achieving 10 mM concentrations in dimethyl sulfoxide (DMSO) with gentle warming .
Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C<sub>20</sub>H<sub>19</sub>NO<sub>5</sub> |
CAS Number | 201943-63-7 |
PubChem CID | 9819927 |
SMILES | C1C@@HC(=O)O |
InChI Key | VLZBRVJVCCNPRJ-KPHUOKFYSA-N |
Purity | >98% (HPLC) |
Structural data from Hello Bio and Bio-Techne .
The xanthine moiety and cyclopropane ring confer conformational rigidity, enhancing receptor binding affinity. Stereochemical specificity at the C2 and C1 positions is critical for activity, as evidenced by reduced potency in racemic mixtures .
Mechanisms of Action in Glutamatergic Signaling
LY341495 operates through competitive antagonism at orthosteric binding sites. In group II mGlu receptors, it reverses 1S,3R-ACPD-induced inhibition of forskolin-stimulated cAMP production, restoring adenylate cyclase activity . At group III receptors (notably mGlu8), it blocks L-AP4-mediated signaling, though with 10–100-fold lower potency compared to group II targets .
Intracellular Signaling Modulation
-
cAMP Pathway: In mGlu2/3-expressing cells, 0.1 µM LY341495 fully reverses ACPD-induced cAMP suppression, normalizing cyclic nucleotide levels within minutes .
-
Phosphoinositide Hydrolysis: Micromolar concentrations inhibit quisqualate-stimulated PI hydrolysis in mGlu1a/5a models, albeit as a secondary effect .
-
Calcium Mobilization: At 100 µM, LY341495 abolishes glutamate-induced Ca<sup>2+</sup> transients in mGlu5-expressing CHO cells, suggesting cross-reactivity at high doses .
These multimodal actions enable researchers to dissect mGlu-dependent processes in synaptic plasticity. For example, 30 nM LY341495 blocks (1S,3R)-ACPD-mediated inhibition of hippocampal LTP, implicating mGlu2/3 in metaplasticity .
Applications in Neurological and Psychiatric Research
Synaptic Plasticity Studies
LY341495 has elucidated mGlu roles in hippocampal long-term potentiation (LTP) and depression (LTD). At 100 µM, it eliminates DHPG-induced depotentiation in CA1 neurons, confirming group I mGlu involvement in LTP reversal . Conversely, nanomolar concentrations prevent mGlu2/3-mediated suppression of NMDA receptor currents, facilitating studies of glutamatergic balance in learning models .
Antidepressant Effects
Subchronic LY341495 administration (3 mg/kg, i.p.) reduces immobility time in rodent forced swim tests by 40–60%, comparable to classical antidepressants . This effect is attributed to disinhibition of prefrontal glutamate release, enhancing AMPA receptor trafficking and BDNF expression .
Neurodegenerative Disease Models
In transgenic Alzheimer’s mice, LY341495 (10 mg/kg/day) rescues spatial memory deficits by normalizing aberrant mGlu3-dependent Aβ clearance. This aligns with mGlu3’s role in astrocytic phagocytosis, suggesting therapeutic potential for amyloidopathies .
Formulations and Derivative Compounds
The disodium salt (LY341495 disodium) offers improved aqueous solubility (10 mM in PBS vs. 1 mM for free acid) while maintaining ≥97% purity . This formulation is preferred for chronic infusion studies, achieving steady-state brain concentrations of 2.1 µM following 14-day osmotic pump delivery .
Future Directions and Clinical Translation
Despite preclinical success, LY341495’s high affinity poses challenges for dose-dependent studies. Emerging analogs like LY3020371 (mGlu2/3-preferring) and LY341495-based photoaffinity probes aim to address these limitations . Ongoing clinical trials explore low-dose LY341495 as an adjunct in treatment-resistant depression, leveraging its AMPA potentiating effects without psychotomimetic side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume